Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate is a complex organic compound that features a thiazole ring, a phenyl group, and an ethyl ester functional group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate typically involves the reaction of 4-methylphenylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and inflammatory diseases.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation by interfering with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
- 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate is unique due to its specific structural features, such as the combination of a thiazole ring with a phenyl group and an ethyl ester.
Properties
CAS No. |
112779-70-1 |
---|---|
Molecular Formula |
C14H15NO2S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H15NO2S2/c1-3-17-13(16)9-19-14-15-12(8-18-14)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
LBTMJGDJPVTJDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CS1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.